Cas no 61630-29-3 (Pentanoic acid, 4,4'-azobis[4-methyl-)

Pentanoic acid, 4,4'-azobis[4-methyl- structure
61630-29-3 structure
Product Name:Pentanoic acid, 4,4'-azobis[4-methyl-
CAS No:61630-29-3
MF:C12H22N2O4
MW:258.314083576202
CID:472132
PubChem ID:20578591
Update Time:2025-04-19

Pentanoic acid, 4,4'-azobis[4-methyl- Chemical and Physical Properties

Names and Identifiers

    • 4-[(4-carboxy-2-methylbutan-2-yl)diazenyl]-4-methylpentanoic acid
    • 4,4'-[(E)-Diazenediyl]bis(4-methylpentanoic acid)
    • 61630-29-3
    • SCHEMBL12587323
    • SCHEMBL11890779
    • DTXSID10608915
    • Pentanoic acid, 4,4'-azobis[4-methyl-
    • Inchi: 1S/C12H22N2O4/c1-11(2,7-5-9(15)16)13-14-12(3,4)8-6-10(17)18/h5-8H2,1-4H3,(H,15,16)(H,17,18)/b14-13+
    • InChI Key: QESJQPOHYHFRQZ-BUHFOSPRSA-N
    • SMILES: OC(CCC(C)(C)/N=N/C(C)(C)CCC(=O)O)=O

Computed Properties

  • Exact Mass: 258.15806
  • Monoisotopic Mass: 258.15795719g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 8
  • Complexity: 303
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 99.3Ų

Experimental Properties

  • PSA: 99.32
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